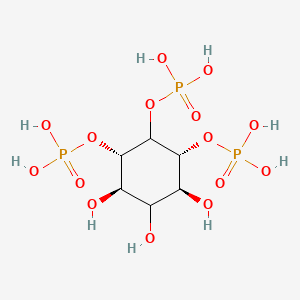

myo-Inositol 1,2,3-trisphosphate

Description

Properties

CAS No. |

41613-02-9 |

|---|---|

Molecular Formula |

C6H15O15P3 |

Molecular Weight |

420.1 g/mol |

IUPAC Name |

[(1S,2R,4S,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4+,5-,6? |

InChI Key |

GKDKOMAJZATYAY-UYSNGIAKSA-N |

SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Synonyms |

calcium inositol 1,2,3-trisphosphate inositol 1,2,3-triphosphate inositol 1,2,3-trisphosphate Ins(1,2,3)P3 myo-inositol 1,2,3-trisphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Ins(1,4,5)P₃

- Structure : Phosphate groups at 1-, 4-, and 5-positions, lacking the axial-equatorial-axial arrangement of Ins(1,2,3)P₃.

- Function : Primary second messenger in calcium signaling, mobilizing Ca²⁺ from endoplasmic reticulum stores via Ins(1,4,5)P₃ receptors (IP₃Rs) .

- Metabolism : Rapidly phosphorylated to Ins(1,3,4,5)P₄ by IP₃ 3-kinase or dephosphorylated by 5-phosphatases .

Ins(1,3,4,5,6)P₅

- Structure : Five equatorial phosphates, missing the 1,2,3-trisphosphate motif.

- Function: Limited metal-binding capacity due to equatorial phosphate geometry; primarily involved in mRNA export and phosphate storage .

- Key Difference : The absence of the 1,2,3-trisphosphate motif eliminates high-affinity Fe³⁺ chelation, distinguishing its role from Ins(1,2,3)P₃ .

DL-myo-Inositol 1,2,4,5-Tetrakisphosphate (DL-Ins(1,2,4,5)P₄)

- Structure : Additional phosphate at the 2-position compared to Ins(1,4,5)P₃.

- Function : Potent agonist of IP₃Rs, with 3-fold lower Ca²⁺-releasing potency than Ins(1,4,5)P₃ but greater metabolic stability due to resistance to 5-phosphatases .

- Key Difference : While structurally similar to Ins(1,4,5)P₃, DL-Ins(1,2,4,5)P₄’s extended half-life makes it a tool for sustained Ca²⁺ signaling studies, unlike Ins(1,2,3)P₃’s iron-centric role .

Scyllo-Inositol Phosphates

- Structure: scyllo-Inositol 1,2,4-trisphosphate and 1,2,4,5-tetrakisphosphate adopt a chair conformation distinct from myo-inositol derivatives .

- Function : Full agonists at IP₃Rs, displacing Ins(1,4,5)P₃ in neuronal and adrenal cells .

- Metabolism: Resistant to 3-kinases and 5-phosphatases that act on myo-inositol phosphates .

- Key Difference : Cross-reactivity with IP₃Rs highlights receptor flexibility, but their stereochemical differences from Ins(1,2,3)P₃ preclude iron-binding activity .

Tetrakisphosphate Derivatives of Ins(1,2,3)P₃

- Examples : Ins(1,2,3,6)P₄ and Ins(1,2,3,5)P₄.

- Function : Enhanced protonation complexity compared to Ins(1,2,3)P₃, with altered metal-binding properties due to additional phosphates .

- Key Difference : The fourth phosphate reduces Fe³⁺ affinity, shifting their roles toward signaling or metabolic intermediates rather than iron chelation .

Data Tables

Table 1. Structural and Functional Comparison of Key Inositol Phosphates

Table 2. Enzymatic Susceptibility

| Compound | 3-Kinase | 5-Phosphatase | PTEN |

|---|---|---|---|

| Ins(1,2,3)P₃ | No | No | No |

| Ins(1,4,5)P₃ | Yes | Yes | N/A |

| scyllo-Ins(1,2,4,5)P₄ | No | No | No |

Research Findings and Implications

- Iron Homeostasis : Ins(1,2,3)P₃’s 1,2,3-trisphosphate motif is evolutionarily conserved for Fe³⁺ chelation, preventing hydroxyl radical formation and oxidative stress .

- Receptor Cross-Talk: Structural analogs like DL-Ins(1,2,4,5)P₄ and scyllo-inositol phosphates reveal IP₃R plasticity but underscore the irreplaceable role of the 1,2,3-motif in metal binding .

- Therapeutic Potential: Ins(1,2,3)P₃’s stability and iron-chelating properties suggest applications in iron overload disorders, while its analogs may modulate calcium signaling pathways .

Preparation Methods

Phosphorylation Strategy Using Dibenzyl Phosphoramidite

The seminal synthesis of Ins(1,2,3)P₃ employed a stepwise phosphorylation approach starting from protected myo-inositol derivatives. Key steps include:

-

Hydroxyl Group Protection :

The 4,5,6-trihydroxyl groups of myo-inositol were protected as benzoyl esters to direct phosphorylation to the 1,2,3-positions. This yielded (±)-4,5,6-tri-O-benzoyl-myo-inositol, a crystalline intermediate characterized by X-ray diffraction. -

Phosphitylation and Oxidation :

Reaction with dibenzyl N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole generated phosphite intermediates at positions 1, 2, and 3. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) yielded trisphosphate esters. -

Global Deprotection :

Catalytic hydrogenation removed benzyl protecting groups, followed by alkaline hydrolysis of benzoyl esters to afford Ins(1,2,3)P₃.

Table 1: Key Intermediates in Ins(1,2,3)P₃ Synthesis

Regioselective Challenges and Isomer Separation

Achieving regioselectivity in Ins(1,2,3)P₃ synthesis is complicated by the axial-equatorial arrangement of hydroxyl groups on myo-inositol. To address this, researchers adopted:

-

Stereochemical Control via Cyclohexylidene Protection :

(±)-1-O-(tert-butyldiphenylsilyl)-2,3-O-cyclohexylidene-myo-inositol was synthesized to block the 2,3-hydroxyls in a fixed conformation, enabling selective phosphorylation at position 1. Subsequent deprotection and rephosphorylation yielded the desired 1,2,3-trisphosphate. -

Chromatographic Resolution :

Reverse-phase HPLC with triethylammonium bicarbonate buffers separated Ins(1,2,3)P₃ from undesired isomers such as 1,2,4-trisphosphate.

Structural and Functional Validation

X-ray Crystallography of Synthetic Intermediates

Crystal structures of intermediates confirmed the regiochemistry and stereochemistry critical for Ins(1,2,3)P₃ activity:

-

(±)-1-O-(tert-Butyldiphenylsilyl)-2,3-O-cyclohexylidene-myo-inositol :

The cyclohexylidene ring enforced a chair conformation with axial 2,3-hydroxyls, ensuring subsequent phosphorylation at the 1-position. -

(±)-4,5,6-Tri-O-benzoyl-1-O-(tert-butyldiphenylsilyl)-2,3-O-cyclohexylidene-myo-inositol :

Benzoyl groups at positions 4,5,6 created steric hindrance, preventing unwanted phosphorylation at these sites.

Table 2: Crystallographic Data for Key Intermediates

| Parameter | (±)-1-O-TBDPS-2,3-O-cyclohexylidene-myo-inositol | (±)-4,5,6-tri-O-benzoyl derivative |

|---|---|---|

| Space group | P2₁2₁2₁ | C2/c |

| Unit cell dimensions (Å) | a=8.92, b=10.15, c=20.39 | a=33.21, b=9.88, c=23.47 |

| Resolution (Å) | 0.90 | 0.95 |

| R-factor | 0.048 | 0.052 |

Biological Activity in Iron Chelation

Ins(1,2,3)P₃’s ability to modulate iron-mediated hydroxyl radical (HO·) production was assayed using the Haber-Weiss reaction:

Table 3: Effect of Ins(1,2,3)P₃ on HO· Production

| Compound | HO· Production (Relative to Control) | Iron Binding Affinity (log K) |

|---|---|---|

| Ins(1,2,3)P₃ | 35% inhibition | 18.2 ± 0.3 |

| Ins(1,2)P₂ | 120% potentiation | 12.1 ± 0.4 |

| Phytic acid (InsP₆) | 40% inhibition | 21.5 ± 0.2 |

Ins(1,2,3)P₃ reduced HO· generation by 65%, comparable to phytic acid, confirming its role as an iron chelator.

Comparative Analysis of Synthetic Methods

Chemical vs. Enzymatic Approaches

While chemical synthesis remains the primary method for Ins(1,2,3)P₃ production, recent studies suggest potential enzymatic routes:

-

Bacterial Phosphatases :

Protein-tyrosine phosphatase-like myo-inositol phosphatases (PTPLPs) from Selenomonas ruminantium hydrolyze Ins(1,3,4,5)P₄ to lower phosphates. Engineering these enzymes to catalyze reverse reactions could enable enzymatic phosphorylation. -

Substrate Channeling :

The N-terminal active site of Mitsuokella multacida PhyAmm preferentially binds Ins(1,3,4,5)P₄, while the C-terminal site interacts with InsP₆. Such specificity might be harnessed for regioselective synthesis.

Table 4: Advantages and Limitations of Synthesis Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Chemical phosphorylation | 15–20 | High | Moderate | High |

| Hypothetical enzymatic | N/A | Moderate | High | Low |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify myo-inositol 1,2,3-trisphosphate (Ins(1,2,3)P₃) in mammalian cells?

- Methodological Answer : Radiolabeling with myo-[³H]inositol or [³¹P]PO₄³⁻ combined with HPLC separation is a traditional approach. However, modern techniques use chemically suppressed conductivity detection coupled with isotachophoresis or zone electrophoresis for higher sensitivity in physiological samples . For absolute quantification, mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is recommended to address limitations in radiolabeling methods .

Q. What structural features of Ins(1,2,3)P₃ enable its interaction with metal ions like Fe³⁺?

- Methodological Answer : The 1,2,3-trisphosphate motif adopts a unique axial–equatorial–axial conformation upon Fe³⁺ binding, forming a high-affinity complex. This is confirmed by X-ray crystallography showing equatorial-axial-equatorial phosphate positioning in the sodium tetra(cyclohexylammonium) salt form . Computational modeling (DFT or MD simulations) can further predict dynamic binding behavior under physiological conditions .

Q. What are the primary metabolic pathways involving Ins(1,2,3)P₃ in eukaryotic cells?

- Methodological Answer : Ins(1,2,3)P₃ is generated via phosphorylation of lower inositol phosphates (e.g., Ins(1,2)P₂) by kinases such as IPMK (inositol polyphosphate multikinase). It is also a precursor for higher phosphates (e.g., InsP₆) and is degraded by phosphatases like MINPP1. Isotopic tracing (e.g., ¹³C/²H-labeled myo-inositol) combined with ion chromatography can map metabolic flux .

Advanced Research Questions

Q. How do conflicting roles of Ins(1,2,3)P₃ in iron chelation versus lipid peroxidation inhibition impact experimental design?

- Methodological Answer : Ins(1,2,3)P₃ binds Fe³⁺ to prevent Fenton reactions, but excess Fe³⁺ may alter cellular signaling. Researchers must control iron levels using chelators (e.g., deferoxamine) and measure hydroxyl radicals via fluorescent probes (e.g., coumarin boronic acid). Confocal imaging with Fe³⁺-sensitive dyes (e.g., Calcein-AM) can localize interactions .

Q. What experimental challenges arise in studying Ins(1,2,3)P₃’s role in cellular signaling versus its metabolic functions?

- Methodological Answer : Ins(1,2,3)P₃ is often conflated with Ins(1,4,5)P₃, a canonical signaling molecule. To distinguish roles, use siRNA knockdown of specific kinases (e.g., ITPK1) or phosphatases (e.g., MINPP1) and measure downstream effects via Ca²⁺ imaging (Fluo-4 AM) or PIP₃ immunoblots. CRISPR-edited cell lines lacking Ins(1,2,3)P₃-specific pathways are critical .

Q. How can researchers resolve contradictions in Ins(1,2,3)P₃’s reported absence/presence in certain mammalian tissues?

- Methodological Answer : Tissue-specific expression of phosphatases (e.g., MINPP1) may degrade Ins(1,2,3)P₃ rapidly. Use rapid freezing (liquid N₂) and acid extraction (perchloric/trichloroacetic acid) to stabilize inositol phosphates. Validate findings with orthogonal methods: antibody-based assays (e.g., ELISA) and metabolic labeling .

Q. What advanced techniques enable real-time tracking of Ins(1,2,3)P₃ dynamics in live cells?

- Methodological Answer : Genetically encoded biosensors (e.g., FRET-based probes) fused to Ins(1,2,3)P₃-binding domains can monitor spatiotemporal changes. For subcellular resolution, pair with super-resolution microscopy (STED or SIM). Alternatively, use caged Ins(1,2,3)P₃ analogs and UV uncaging to trigger localized responses .

Data Analysis and Contradiction Management

Q. How should researchers address variability in Ins(1,2,3)P₃ quantification across studies?

- Methodological Answer : Standardize extraction protocols (e.g., neutral pH buffers to prevent hydrolysis) and include internal controls (e.g., spiked Ins(1,2,3)P₃-d6). Use meta-analysis tools (e.g., PRISMA guidelines) to reconcile discrepancies, focusing on studies with validated MS/MS parameters or enzymatic assays .

Q. What computational tools predict Ins(1,2,3)P₃’s interactions with signaling proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to PH domains or phosphatases. Validate predictions with surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to measure binding affinities .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.